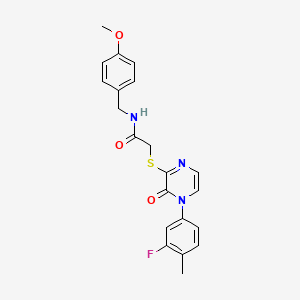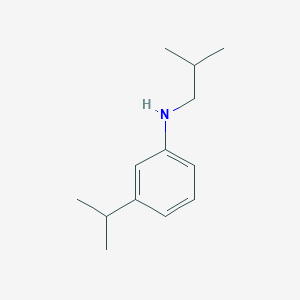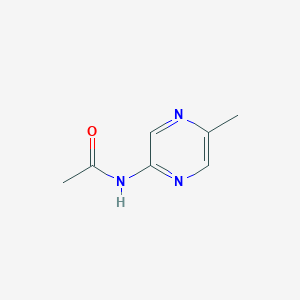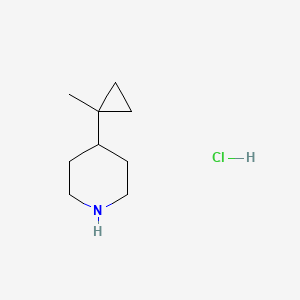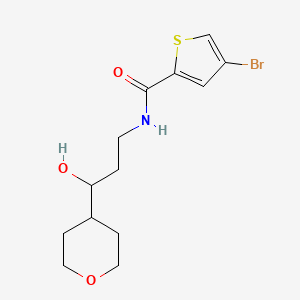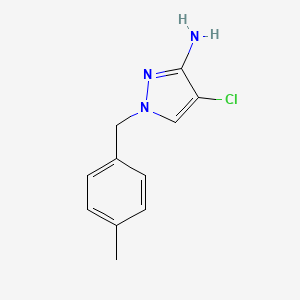
1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H17Cl2N3O4S and its molecular weight is 430.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Properties
A study involving the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl highlighted their significant antiparkinsonian activity. These compounds were evaluated for their potential in treating Parkinson's disease, demonstrating promising neuroprotective properties through biochemical estimations from brain homogenate, such as malondialdehyde, glutathione, superoxide dismutase, and glutathione peroxidase levels (Azam, Alkskas, & Ahmed, 2009).
Heterocyclic Compound Formation
Research on phenyl(trichloromethyl)carbinol with substituted thioureas and thiobenzhydrazide showed its capability to form heterocyclic compounds. This process involves an initial attack of the sulfur anion on the intermediate epoxide followed by ring closure, yielding thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones. This demonstrates the compound's utility in synthesizing diverse heterocyclic structures (Reeve & Coley, 1979).
Environmental Stability Studies
Investigations on photodegradation and hydrolysis of certain substituted urea herbicides, including monolinuron and linuron, in water were conducted to understand their environmental stability. These studies help in assessing the environmental impact and degradation behavior of such compounds, which is crucial for environmental safety and regulatory compliance (Gatidou & Iatrou, 2011).
Anticancer Properties
Synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were conducted, showcasing significant antiproliferative effects against various cancer cell lines. These compounds have been explored as potential anticancer agents, indicating the therapeutic applications of urea derivatives in oncology research (Feng et al., 2020).
Anticholinesterase Activity
A study on the synthesis of novel coumarylthiazole derivatives containing aryl urea/thiourea groups evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited significant inhibitory activity, highlighting their potential in developing treatments for diseases associated with cholinesterase dysfunction (Kurt et al., 2015).
Properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-26-16-6-3-11(18)9-14(16)21-17(23)20-12-4-5-13(19)15(10-12)22-7-2-8-27(22,24)25/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWULJFTNJLGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)
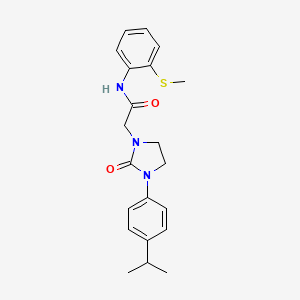
![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)
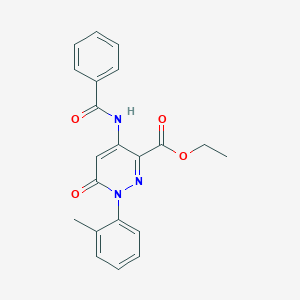
![Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2861204.png)
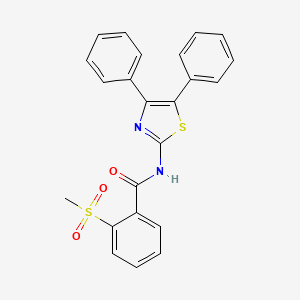
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)
